molecular formula C19H29FO2 B1147652 16α-FDHT CAS No. 141663-89-0

16α-FDHT

Número de catálogo: B1147652
Número CAS: 141663-89-0
Peso molecular: 308.43
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

16α-Fluoro-5α-dihydrotestosterone (16α-FDHT) is a fluorine-18 labeled steroid receptor ligand used primarily in positron emission tomography (PET) imaging. It is an analog of dihydrotestosterone (DHT) and is utilized to image androgen receptor (AR) expression in various cancers, particularly prostate and breast cancers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 16α-FDHT involves several steps:

Industrial Production Methods

The production of this compound for clinical use is automated to ensure high radiochemical yield and specific activity. The process involves:

Análisis De Reacciones Químicas

Types of Reactions

16α-FDHT undergoes several types of chemical reactions:

Common Reagents and Conditions

    Radiofluorination: Fluorine-18, tetra-n-butylammonium fluoride (TBAF), and tetrahydrofuran (THF) at 55°C.

    Reduction: Sodium borohydride (NaBH4).

    Deprotection: Hydrochloric acid (HCl) in acetone

Major Products

The major product formed from these reactions is this compound itself, which is used as a PET imaging agent .

Aplicaciones Científicas De Investigación

Diagnostic Imaging in Prostate Cancer

One of the most prominent applications of 16α-FDHT is its use as a radiotracer for imaging androgen receptors in prostate cancer. The ability of 18F-FDHT to selectively bind to ARs allows for the visualization of both primary tumors and metastatic sites. Clinical studies have demonstrated that the uptake of 18F-FDHT correlates well with AR expression levels, providing valuable prognostic information about tumor behavior and patient survival.

Key Studies and Findings

  • Beattie et al. (2010) conducted extensive pharmacokinetic evaluations showing that 18F-FDHT uptake in prostate tumors was significantly associated with AR expression levels, making it a promising tool for monitoring disease progression and treatment response .
  • Vargas et al. (2014) highlighted that the intensity of 18F-FDHT uptake was significantly correlated with patient survival rates in castration-resistant prostate cancer (CRPC) patients, reinforcing its role as a prognostic biomarker .

Applications in Breast Cancer

Emerging research has also explored the use of 18F-FDHT in breast cancer diagnostics. The compound's ability to image ARs has implications for understanding treatment responses in hormone receptor-positive breast cancers.

Clinical Trials and Insights

  • A clinical trial (NCT01988324) is currently investigating the application of 18F-FDHT in breast cancer, focusing on its potential to predict responses to antiandrogen therapies .
  • Studies have shown that quantifying AR levels using 18F-FDHT PET can inform treatment decisions and monitor therapeutic efficacy, particularly after antiandrogen therapy .

Pharmacodynamic Imaging

The pharmacodynamic capabilities of 18F-FDHT PET imaging allow for real-time monitoring of therapeutic responses. This application is particularly relevant in assessing the effectiveness of new antiandrogen drugs.

Case Studies

  • In a study involving patients treated with ARN-509, a second-generation antiandrogen, changes in 18F-FDHT uptake were correlated with clinical outcomes, indicating its potential as a biomarker for treatment efficacy .
  • Another investigation showed that changes in AR expression levels measured by 18F-FDHT PET could predict patient responses to hormonal therapies, thus facilitating personalized treatment approaches .

Synthesis and Production

The synthesis of 18F-FDHT has been optimized for clinical use, ensuring sufficient production yields for patient doses. Automated synthesis methods have been developed to streamline the production process while maintaining high specific activity and purity levels.

Production Insights

  • Recent advancements have led to a synthesis time reduction to approximately 90 minutes, with yields sufficient for multiple patient doses .
  • The specific activity achieved during validation runs was reported at around 1.5 Ci/µmol, which is conducive for clinical applications .

Mecanismo De Acción

16α-FDHT exerts its effects by binding to androgen receptors. The binding of this compound to AR allows for the visualization of AR expression in tumors using PET imaging. This binding is crucial for assessing the receptor status and managing cancer patients .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

16α-FDHT is unique due to its high affinity for androgen receptors and its use in imaging AR expression in cancers. It provides specific and functional information that is crucial for the management of hormone-dependent cancers .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the radiosynthesis of 16α-FDHT to ensure high specific activity (SA) and reproducibility?

The radiosynthesis of this compound requires careful optimization of precursor quantities, reaction conditions, and purification steps. Key steps include using a minimal precursor amount (e.g., 0.3 mg) to maximize SA, employing NaBH4 for reduction, and HCl/acetone for deprotection. Automated synthesis protocols can achieve radiochemical yields (RCY) up to 75% by incorporating room-temperature radiofluorination and streamlined HPLC purification . Adjusting precursor type (e.g., triflate vs. mesylate) and reaction temperature further enhances reproducibility .

Q. How can researchers validate the specificity of this compound for androgen receptor (AR) targeting in preclinical models?

Specificity validation involves competitive binding assays using AR antagonists (e.g., flutamide) to block this compound uptake in AR-positive tissues. Preclinical studies in androgen-suppressed rat models and non-human primates (e.g., baboons) demonstrate AR-specific uptake, with reduced tracer accumulation post-antagonist administration. Additionally, correlating this compound uptake with immunohistochemical AR expression in tumor biopsies strengthens validation .

Q. What experimental design considerations are critical for clinical trials using this compound-PET to monitor prostate cancer therapy response?

Trials should standardize imaging protocols (e.g., uptake time, scanner calibration) and include baseline and follow-up scans (e.g., at 6 and 12 weeks). Lesion selection must prioritize "hottest" lesions for quantitative analysis, and statistical methods like repeated measures correlation (rmcorr) should account for intra-patient lesion heterogeneity. Clinical endpoints should align with PERCIST-like criteria to assess changes in standardized uptake value (SUV) .

Q. How should researchers quantify tumor-to-background ratios (TBR) in this compound-PET imaging to minimize variability?

Use volume-of-interest (VOI) analysis with standardized thresholds (e.g., SUV ≥ 1.5× liver background) to define tumor boundaries. Background activity should be measured in non-target tissues (e.g., muscle or liver). Software tools with semi-automated segmentation improve consistency, and inter-observer agreement should be tested via intraclass correlation coefficients (ICC) .

Advanced Research Questions

Q. What strategies address the metabolic instability of this compound caused by 3α-hydroxysteroid dehydrogenases (3α-HSDs) in vivo?

Enzymatic conversion of this compound to its 3α-hydroxy metabolite reduces AR affinity. Co-administration of 3α-HSD inhibitors (e.g., indomethacin) or developing analogs resistant to enzymatic reduction (e.g., A-ring modifications) may improve tracer stability. Preclinical studies in primate models, which lack rodent-specific defluorination pathways, provide more translatable metabolic insights .

Q. How can researchers reconcile contradictory findings in this compound uptake patterns across metastatic castration-resistant prostate cancer (mCRPC) studies?

Heterogeneity may arise from AR splice variants, variable SHBG levels, or tumor microenvironment differences. Stratifying patients by AR mutation status (e.g., AR-V7) and using dual-tracer imaging (e.g., this compound with PSMA-targeted agents) can clarify discordant results. Meta-analyses pooling data from small cohorts (e.g., n < 50) are also critical for identifying trends .

Q. What methodological frameworks are recommended for interpreting longitudinal changes in this compound uptake during anti-androgen therapy?

Calculate percentage change in SUV between baseline (S₀) and follow-up (S₁/S₂) using:

ΔSUV=(Sfollow-upSbaselineSbaseline)×100%\text{ΔSUV} = \left(\frac{S_{\text{follow-up}} - S_{\text{baseline}}}{S_{\text{baseline}}}\right) \times 100\%

Statistical analysis should employ non-parametric tests (e.g., Mann-Whitney U) to compare responder vs. non-responder groups, adjusting for multiple lesions per patient .

Q. How does this compound compare to other AR-targeted tracers (e.g., 18F-fluoro-mibolerone) in terms of specificity and clinical utility?

Unlike mibolerone analogs, this compound exhibits high SHBG binding, enhancing prostate uptake in primates. However, its clinical utility is limited by metabolic instability. Comparative studies in baboon models show superior this compound selectivity, but human trials require head-to-head comparisons to validate these findings .

Q. What advanced statistical approaches are suitable for analyzing this compound-PET data in multi-lesion studies?

Use mixed-effects models to account for lesion clustering within patients. Repeated measures ANOVA or Bayesian hierarchical models can address temporal and spatial heterogeneity. Machine learning algorithms (e.g., radiomics) may also extract predictive features from SUV textures .

Q. How can inter-observer variability in this compound-PET image analysis be mitigated in multicenter trials?

Standardize training protocols for VOI placement and adopt consensus guidelines for TBR thresholds. Centralized image analysis platforms with quality-control audits reduce variability. Studies in breast cancer (low AR expression) suggest quantitative ICC > 0.8 indicates acceptable agreement, but prostate cancer trials may require stricter thresholds .

Propiedades

Número CAS

141663-89-0

Fórmula molecular

C19H29FO2

Peso molecular

308.43

Pureza

>95%

Sinónimos

16α-Fluorodihydrotestosterone

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.